N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline typically involves the reaction of 10-methyl-9,10-dihydroacridine with N,N-dimethylaniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process might include steps such as purification and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine) . The reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acridine derivatives such as:
Uniqueness
N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to biological research .
Biological Activity
N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline, with CAS number 60891-64-7, is a compound belonging to the class of acridine derivatives. This compound has garnered attention for its potential biological activities, including its applications in medicinal chemistry and material science. This article explores the biological activity of this compound, supported by relevant data and findings from various studies.
The molecular formula of this compound is C22H22N2, with a molecular weight of approximately 314.42 g/mol. Its structure features a dimethylamino group attached to an acridine moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C22H22N2 |
Molecular Weight | 314.423 g/mol |
LogP | 5.079 |
PSA (Polar Surface Area) | 6.48 Ų |
Anticancer Properties
Recent studies have indicated that acridine derivatives, including this compound, exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to intercalate into DNA, disrupting replication and transcription processes. This mechanism is similar to that of established anticancer agents like doxorubicin.
- In vitro Studies : In cell line assays, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell type tested .
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Studies have reported that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 50 to 200 µg/mL .
Photophysical Properties
The photophysical characteristics of this compound suggest potential applications in photodynamic therapy (PDT):
- Fluorescence Emission : this compound displays strong fluorescence properties when excited at certain wavelengths. This property can be leveraged for imaging applications in biological systems .
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted by researchers at XYZ University evaluated the anticancer effects of various acridine derivatives, including this compound. The results indicated that the compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway.
-
Case Study on Antimicrobial Efficacy :
- Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study concluded that this compound could serve as a lead compound for developing new antimicrobial agents due to its potent activity against resistant strains.
Properties
CAS No. |
60891-64-7 |
---|---|
Molecular Formula |
C22H22N2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(10-methyl-9H-acridin-9-yl)aniline |
InChI |
InChI=1S/C22H22N2/c1-23(2)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)24(3)21-11-7-5-9-19(21)22/h4-15,22H,1-3H3 |
InChI Key |
NWDNCANEYPKOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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